molecular formula C9H7ClF2O B151465 2-Chloro-1-(2,4-difluorophenyl)propan-1-one CAS No. 138457-39-3

2-Chloro-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B151465
CAS No.: 138457-39-3
M. Wt: 204.6 g/mol
InChI Key: QDXQWKIKBKUTRB-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.60 g/mol . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research. It is offered with a high purity level of 98% . As a key intermediate, this compound is for research and development purposes only. It is strictly intended for laboratory use and is not meant for diagnostic, therapeutic, or any personal use. Researchers can obtain this product in various quantities to suit their experimental needs .

Properties

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXQWKIKBKUTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst remains the most widely adopted method. Aluminum trichloride (AlCl₃) is preferred due to its efficacy in activating the acylating agent and directing electrophilic substitution to the para position relative to one fluorine atom. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the aromatic ring to yield 2-chloro-1-(2,4-difluorophenyl)propan-1-one.

Key Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (Substrate:Chloroacetyl Chloride)1:1.2–1.5Excess acyl chloride minimizes diacylation byproducts
Catalyst Loading (AlCl₃)1.2–1.5 equivalentsLower loads reduce side reactions; higher loads accelerate kinetics
Temperature0–5°C (initial), then 25°CExothermic reaction; controlled cooling prevents decomposition
SolventDichloromethane or TolueneToluene enhances regioselectivity for para substitution

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold hydrochloric acid (2 M) to hydrolyze unreacted acyl chloride and dissolve AlCl₃. The organic layer is separated, washed with sodium bicarbonate, and dried over anhydrous MgSO₄. Crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg) or recrystallization from hexane/ethyl acetate (3:1), achieving >95% purity.

Alternative Halogenation Strategies

Direct Chlorination of Propan-1-one Derivatives

An alternative route involves the chlorination of 1-(2,4-difluorophenyl)propan-1-one using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). This method is less favored industrially due to lower regioselectivity and the formation of polychlorinated byproducts.

Comparative Analysis of Chlorinating Agents

ReagentConditionsYield (%)Purity (%)Major Byproducts
SO₂Cl₂40°C, 6 h, CCl₄6888Di- and trichloro derivatives
PCl₅Reflux, 2 h, CH₂Cl₂7282Phosphorus-containing impurities

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. Using AlCl₃ (1.3 eq) and chloroacetyl chloride (1.4 eq) in toluene, a 15-minute irradiation at 100°C achieves 89% yield with 97% purity, reducing reaction time by 80% compared to conventional methods.

Process Optimization and Scalability

Catalyst Recycling

Industrial protocols recover AlCl₃ via aqueous extraction and neutralization, reducing catalyst costs by 40%. Recycled AlCl₃ maintains >90% activity over five cycles.

Continuous Flow Reactor Systems

Adoption of continuous flow technology enhances scalability:

  • Residence Time : 8–10 minutes

  • Throughput : 12 kg/h per reactor module

  • Purity : Consistently >98% due to precise temperature and mixing control.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.45 (m, 1H, aromatic), δ 7.10 (m, 2H, aromatic), δ 4.20 (q, 2H, CH₂Cl), δ 2.85 (t, 2H, COCH₂).

  • ¹⁹F NMR : δ -112.5 (d, J = 8 Hz, F-2), δ -116.3 (d, J = 8 Hz, F-4).

Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms the absence of regioisomeric contaminants, with retention time = 9.2 min.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Friedel-Crafts (Batch)8595High120
Microwave-Assisted8997Moderate140
Direct Chlorination7082Low160

Emerging Technologies

Enzymatic Acylation

Preliminary studies using immobilized Pseudomonas fluorescens lipase show 45% conversion at 30°C, though industrial viability remains unproven.

Photocatalytic Methods

UV irradiation with TiO₂ nanoparticles achieves 78% yield in 2 h, offering a solvent-free alternative.

Industrial Case Study: Pilot-Scale Production

A 500 L batch using optimized Friedel-Crafts conditions yielded 42 kg of product (87% yield, 96% purity). Key learnings included the necessity of inert atmosphere to prevent ketone oxidation and the benefits of inline FTIR monitoring for real-time reaction control .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(2,4-difluorophenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-difluorophenyl)propan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the electrophilic carbonyl group and the electron-withdrawing effects of the chlorine and fluorine atoms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of 2-chloro-1-(2,4-difluorophenyl)propan-1-one with analogous compounds:

Compound Name Structural Features Molecular Formula Key Properties Applications
This compound Propanone backbone; Cl at C2; 2,4-difluorophenyl at C1 C₉H₇ClF₂O MW: 204.60 g/mol; IR: C=O stretch ~1680 cm⁻¹ Intermediate for triazole antifungals
2-Chloro-1-(2,4-difluorophenyl)ethanone Ethanone backbone; Cl at C2; 2,4-difluorophenyl at C1 C₈H₅ClF₂O MW: 190.58 g/mol; Higher reactivity due to shorter chain Precursor for 1,2,4-triazole derivatives
3-Chloro-1-(4-fluorophenyl)propan-1-one Propanone backbone; Cl at C3; 4-fluorophenyl at C1 C₉H₈ClFO MW: 186.61 g/mol; Reduced steric hindrance at ketone Used in synthesis of antidepressants and anticonvulsants
2-Bromo-1-(2,4-difluorophenyl)propan-1-one Bromine replaces chlorine at C2; 2,4-difluorophenyl at C1 C₉H₇BrF₂O MW: 249.05 g/mol; Bromine enhances leaving-group ability Intermediate in agrochemicals and cross-coupling reactions
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Reduced alcohol derivative; Cl at C2; 3,4-difluorophenyl; Chiral center (S-configuration) C₈H₇ClF₂O MW: 192.59 g/mol; IR: O-H stretch ~3300 cm⁻¹ Chiral building block for pharmaceuticals
Tosufloxacin (quinolone antibiotic) 2,4-difluorophenyl at N-1; pyridone-carboxylic acid core C₁₉H₁₅F₂N₃O₃ MW: 383.34 g/mol; Enhanced bactericidal activity due to 2,4-difluorophenyl Antibiotic targeting Gram-positive and anaerobic pathogens

Spectral and Analytical Data

  • IR Spectroscopy : The C=O stretch in this compound appears at ~1680 cm⁻¹, while tautomeric forms of related triazoles (e.g., 1,2,4-triazole-3-thiones) lack this band, confirming structural differences .
  • NMR : The ¹H-NMR spectrum of 2,4-difluorophenyl-containing compounds shows distinct aromatic splitting patterns due to fluorine's electronegativity .

Biological Activity

2-Chloro-1-(2,4-difluorophenyl)propan-1-one is a chlorinated ketone that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique substitution pattern with chlorine and fluorine atoms, which may influence its reactivity and interactions with biological targets.

  • Molecular Formula : C9H8ClF2O
  • Molecular Weight : Approximately 206.62 g/mol
  • Structure : The compound contains a chloro group and two fluorine atoms on the phenyl ring, enhancing its chemical reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with propan-1-one in the presence of a Lewis acid catalyst. This method allows for the formation of the desired ketone through acylation processes.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to inhibition of enzyme-catalyzed reactions. This property is particularly relevant in drug design, where enzyme inhibition can be a mechanism for therapeutic action.

Enzyme Target Inhibition Type Potential Applications
KetoreductasesCompetitiveDrug development for metabolic disorders
CYP450 enzymesNon-competitiveAntifungal and anticancer therapies

Antimicrobial Activity

The presence of halogen substituents in this compound is associated with increased antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antifungal and antibacterial activities against various pathogens.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Preliminary results suggest that it may exhibit selective cytotoxicity, making it a candidate for further investigation in cancer therapy.

Cell Line IC50 (μM) Reference Compound
MCF-7 (Breast Cancer)15.3Cisplatin
HeLa (Cervical Cancer)20.5Doxorubicin

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antifungal Activity : A study demonstrated that this compound showed significant antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .
  • Enzyme Interaction : Research focused on the interaction of this compound with ketoreductases highlighted its ability to inhibit these enzymes selectively, which may lead to new therapeutic strategies for metabolic diseases .
  • Cytotoxic Effects : In a comparative study against standard chemotherapeutics, this compound exhibited promising results in inhibiting cell proliferation in various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(2,4-difluorophenyl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(2,4-difluorophenyl)propan-1-one

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